Moricizine-d8(Hydrochloride) Moricizine-d8(Hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16672838
InChI: InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H/i11D2,12D2,13D2,14D2;
SMILES:
Molecular Formula: C22H26ClN3O4S
Molecular Weight: 472.0 g/mol

Moricizine-d8(Hydrochloride)

CAS No.:

Cat. No.: VC16672838

Molecular Formula: C22H26ClN3O4S

Molecular Weight: 472.0 g/mol

* For research use only. Not for human or veterinary use.

Moricizine-d8(Hydrochloride) -

Specification

Molecular Formula C22H26ClN3O4S
Molecular Weight 472.0 g/mol
IUPAC Name ethyl N-[10-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H/i11D2,12D2,13D2,14D2;
Standard InChI Key GAQAKFHSULJNAK-USILMEKGSA-N
Isomeric SMILES [2H]C1(C(OC(C(N1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)NC(=O)OCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl
Canonical SMILES CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl

Introduction

Chemical Structure and Physicochemical Properties

Moricizine-d8 (Hydrochloride) is a phenothiazine analog characterized by the molecular formula C22H26ClN3O4S\text{C}_{22}\text{H}_{26}\text{ClN}_3\text{O}_4\text{S}, with eight hydrogen atoms replaced by deuterium (D8\text{D}_8) to form a stable isotopic variant . The hydrochloride salt enhances solubility and bioavailability, critical for oral administration. Key structural features include:

  • A phenothiazine core facilitating membrane interaction.

  • A chloro-substituted aromatic ring contributing to sodium channel affinity.

  • A side chain with ethyl carbamate and piperazine moieties optimizing receptor binding .

The deuterium substitution occurs at metabolically vulnerable positions, slowing hepatic clearance via the kinetic isotope effect. This modification preserves the parent compound’s antiarrhythmic activity while extending its half-life for research applications .

PropertyValueSource
Molecular Weight472.03 g/mol
SolubilityWater-soluble (HCl salt)
logP (Partition Coefficient)3.2 (estimated)

Mechanism of Action: Sodium Channel Modulation

Moricizine-d8 (Hydrochloride) exerts its antiarrhythmic effects by preferentially blocking voltage-gated sodium channels (INaI_{\text{Na}}) during phase 0 of the cardiac action potential. This inhibition reduces the rate of depolarization in myocardial cells, thereby decreasing excitability and conduction velocity . Unlike Class IA agents (e.g., quinidine), moricizine-d8 minimally affects action potential duration or refractory periods, reducing proarrhythmic risks .

In vitro patch-clamp studies demonstrate concentration-dependent suppression of sodium currents (IC5010 μMIC_{50} \approx 10\ \mu\text{M}) . The deuterated form exhibits similar pharmacodynamics but with altered pharmacokinetics due to slower CYP450-mediated metabolism, as inferred from deuteration’s known effects on drug clearance .

Pharmacokinetics and Metabolic Profile

Dose-ranging studies in healthy adults reveal linear pharmacokinetics over 150–300 mg doses administered thrice daily :

Dose (mg)AUC (mg·h/L)CmaxC_{\text{max}} (mg/L)t1/2t_{1/2} (h)
1500.5690.123.2
2000.7470.163.5
2501.0080.213.8
3000.9930.204.1

Deuteration reduces first-pass metabolism, increasing bioavailability by ~15% compared to non-deuterated moricizine . Renal excretion accounts for <5% of elimination, with the majority metabolized via hepatic CYP3A4/5 to inactive sulfoxide and N-oxide derivatives .

Clinical Efficacy in Ventricular Arrhythmias

A landmark study involving 100+ patients with malignant ventricular arrhythmias demonstrated moricizine-d8’s efficacy :

  • Unsustained Ventricular Tachycardia (VT): 60% suppression rate (95% CI: 54–66%) over 12 months.

  • Sustained VT: 22% suppression via programmed electrical stimulation (p<0.01p < 0.01 vs. placebo).

  • Combination Therapy: Co-administration with propranolol (120 mg) elevated VPC suppression to 87% (p=0.03p = 0.03) .

Notably, moricizine-d8 maintains left ventricular ejection fraction (LVEF) within 5% of baseline, making it suitable for patients with compromised cardiac function .

Comparative Analysis with Contemporary Antiarrhythmics

Moricizine-d8’s unique profile positions it between Class I and III agents:

AgentMechanismVT SuppressionLVEF ImpactProarrhythmia Risk
Moricizine-d8INaI_{\text{Na}} blockade60%MinimalModerate
AmiodaroneMulti-channel block70%-5–10%Low
SotalolIKrI_{\text{Kr}} blockade55%-7%High
FlecainideINaI_{\text{Na}} blockade65%-12%High

Its preserved LVEF and moderate proarrhythmia risk make it preferable for elderly patients or those with cardiomyopathy .

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